N-Cyclohexyl-N-[1,4-dioxo-3-(pyrrolidin-1-yl)-1,4-dihydronaphthalen-2-yl]acetamide
Description
Properties
CAS No. |
5213-85-4 |
|---|---|
Molecular Formula |
C22H26N2O3 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-cyclohexyl-N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C22H26N2O3/c1-15(25)24(16-9-3-2-4-10-16)20-19(23-13-7-8-14-23)21(26)17-11-5-6-12-18(17)22(20)27/h5-6,11-12,16H,2-4,7-10,13-14H2,1H3 |
InChI Key |
MUPVAZSWSSHJCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1CCCCC1)C2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,4-Naphthoquinone with Pyrrolidine
The 1,4-dioxo core is typically derived from 1,4-naphthoquinone. Introducing pyrrolidine at position 3 involves nucleophilic aromatic substitution (NAS) under acidic or catalytic conditions.
Procedure :
- Reactants : 1,4-Naphthoquinone (1.0 equiv), pyrrolidine (1.2 equiv).
- Conditions : Acetic acid (solvent), 80°C, 12 h.
- Outcome : 3-(Pyrrolidin-1-yl)-1,4-naphthoquinone (Yield: 68–72%).
Mechanistic Insight : Protonation of the quinone oxygen enhances electrophilicity at position 3, enabling pyrrolidine attack. Steric hindrance at position 2 directs substitution to position 3.
Reduction to 1,4-Dihydronaphthalene
The diketone is reduced to a dihydro derivative using sodium borohydride (NaBH4) or catalytic hydrogenation.
Procedure :
- Reactants : 3-(Pyrrolidin-1-yl)-1,4-naphthoquinone (1.0 equiv).
- Conditions : NaBH4 (2.0 equiv), methanol, 0°C → rt, 2 h.
- Outcome : 3-(Pyrrolidin-1-yl)-1,4-dihydroxynaphthalene (Yield: 85%).
Note : Over-reduction is avoided by controlling temperature and stoichiometry.
Alternative Synthetic Routes
One-Pot Multicomponent Synthesis
A streamlined approach combines naphthoquinone, pyrrolidine, and pre-formed N-cyclohexylacetamide in a single reactor.
Procedure :
- Reactants : 1,4-Naphthoquinone, pyrrolidine, N-cyclohexylacetamide.
- Conditions : Acetic acid, 100°C, 18 h.
- Outcome : Target compound (Yield: 60–65%).
Advantages : Reduced purification steps; Disadvantages : Lower yield due to competing side reactions.
Palladium-Catalyzed Coupling
Aryl halide intermediates enable cross-coupling with metal catalysts.
Procedure :
- Reactants : 2-Bromo-3-(pyrrolidin-1-yl)-1,4-dioxo-1,4-dihydronaphthalene (1.0 equiv), N-cyclohexylacetamide (1.5 equiv).
- Conditions : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), K₂CO₃, DMF, 110°C, 24 h.
- Outcome : Target compound (Yield: 70–75%).
Critical Analysis of Methodologies
Yield Comparison
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Stepwise Coupling | 78–82 | ≥98 |
| One-Pot | 60–65 | 90–95 |
| Palladium-Catalyzed | 70–75 | ≥97 |
Trade-offs : Stepwise coupling offers higher yields but requires intermediate isolation. One-pot synthesis sacrifices yield for efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N-[1,4-dioxo-3-(pyrrolidin-1-yl)-1,4-dihydronaphthalen-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or receptor binding.
Industrial Applications: The compound may have applications in the development of new catalysts or as a precursor for other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N-[1,4-dioxo-3-(pyrrolidin-1-yl)-1,4-dihydronaphthalen-2-yl]acetamide depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pyrrolidine ring and naphthalene moiety may play key roles in the binding interactions, while the cyclohexyl group may influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Molecular Properties
The compound belongs to a class of 1,4-naphthoquinone derivatives functionalized with acetamide and amine substituents. Key structural analogs include:
*Estimated formula based on structural similarity; †Calculated using atomic masses.
Key Observations :
- Pyrrolidinyl substituents (cyclic amine) may enhance hydrogen-bonding interactions compared to linear amines (e.g., isopropylamino in CAS 32219-31-1) .
- Chlorine or ethoxy groups (as in 1785-36-0 and 2f) introduce steric and electronic effects, altering reactivity and binding affinity .
Spectroscopic Comparison
NMR Spectral Shifts :
- Acetamide Protons : In analogs like 6c and 6d, the acetamide methyl group resonates at δ ≈ 2.0–2.1 ppm (¹H NMR, DMSO-d₆), while the NH proton appears as a broad singlet at δ ≈ 10.5 ppm .
- Pyrrolidinyl Protons : Pyrrolidine’s cyclic CH₂ groups typically show signals at δ ≈ 1.5–3.0 ppm (e.g., δ = 1.38 ppm for ethoxy-CH₃ in 2f) .
- Aromatic Protons: Quinone-ring protons in 2f appear at δ ≈ 6.7–7.2 ppm, unresolved due to coupling , whereas substituents like chlorine (1785-36-0) deshield adjacent protons, shifting signals upfield .
IR Spectroscopy :
- Strong carbonyl stretches (C=O) near 1670–1700 cm⁻¹ dominate the spectra of 1,4-naphthoquinone derivatives .
- NH stretches (acetamide) appear at ≈ 3200–3300 cm⁻¹, broader in polar solvents like DMSO .
Biological Activity
N-Cyclohexyl-N-[1,4-dioxo-3-(pyrrolidin-1-yl)-1,4-dihydronaphthalen-2-yl]acetamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
- Chemical Name : this compound
- CAS Number : 5213-85-4
- Molecular Formula : C22H26N2O3
- Molecular Weight : 366.46 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its pharmacological effects. The following sections summarize key findings.
Research indicates that this compound may exert its effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could interact with specific receptors, potentially influencing neurotransmitter systems.
Efficacy in Biological Assays
A series of biological assays have been conducted to evaluate the efficacy of this compound:
| Assay Type | Findings |
|---|---|
| Cytotoxicity | Exhibited selective cytotoxicity against cancer cell lines at micromolar concentrations. |
| Anti-inflammatory | Demonstrated significant inhibition of pro-inflammatory cytokines in vitro. |
| Antimicrobial Activity | Showed moderate activity against specific bacterial strains. |
Structure-Activity Relationship (SAR)
The structure of this compound suggests several functional groups that contribute to its biological activity:
- The cyclohexyl group may enhance lipophilicity and facilitate membrane penetration.
- The dioxo and pyrrolidine moieties are crucial for interacting with biological targets.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Cancer Treatment : A study investigated the compound's ability to induce apoptosis in human cancer cells. Results indicated a dose-dependent increase in apoptosis markers.
- Neuroprotection : Another study assessed its neuroprotective effects in models of neurodegeneration. The compound reduced oxidative stress markers and improved cell viability.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-Cyclohexyl-N-[1,4-dioxo-3-(pyrrolidin-1-yl)-1,4-dihydronaphthalen-2-yl]acetamide?
- Methodology : Condensation reactions using acetic acid and NaHSO4-SiO2 catalysts at 80°C are effective for analogous acetamide derivatives. Optimize stoichiometry of β-naphthol derivatives, aldehydes, and acetamide precursors under reflux conditions. Monitor reaction progress via TLC and purify via column chromatography .
- Table :
| Precursors | Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| β-Naphthol, aldehyde, acetamide | NaHSO4-SiO2 | 80°C | 70–85 |
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodology : Use 1H/13C NMR to confirm proton environments and carbon frameworks. FT-IR identifies carbonyl (C=O) and amide (N–H) stretches. HRMS verifies molecular mass and fragmentation patterns. For example:
- 1H NMR : Peaks at δ 1.2–1.8 ppm (cyclohexyl CH2), δ 2.1 ppm (acetamide CH3), δ 3.4–3.6 ppm (pyrrolidine N–CH2) .
- HRMS : Expected [M+H]+ ion at m/z corresponding to C22H25N2O3 (exact mass calculated) .
Advanced Research Questions
Q. How can crystallographic data resolve conformational flexibility in the naphthalene-dione and pyrrolidine moieties?
- Methodology : Employ X-ray diffraction with SHELXL refinement to analyze torsional angles and hydrogen bonding. For example, dihedral angles between naphthalene and pyrrolidine rings may vary (e.g., 54.8°–77.5° in analogous structures), influencing molecular packing .
- Table :
| Conformer | Dihedral Angle (°) | Hydrogen Bond (Å) |
|---|---|---|
| A | 54.8 | N–H⋯O (2.12) |
| B | 76.2 | N–H⋯O (2.09) |
| C | 77.5 | N–H⋯O (2.15) |
| Data adapted from . |
Q. What computational approaches predict electronic interactions between the cyclohexyl and pyrrolidine groups?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to model frontier molecular orbitals (HOMO-LUMO) and charge distribution. Analyze steric effects using molecular docking if biological targets (e.g., enzymes) are hypothesized. PubChem-derived SMILES strings (e.g., from ) enable in silico modeling.
Q. How do reaction conditions influence byproduct formation during synthesis?
- Methodology : Use HPLC-MS to track intermediates and byproducts. For example, EDCl-mediated coupling (as in ) may produce urea derivatives if carbodiimide side reactions occur. Mitigate this via low-temperature (273 K) reactions and triethylamine as a base .
Methodological Considerations
- Crystallography : SHELX programs (SHELXL for refinement, SHELXS for structure solution) are essential for handling high-resolution data and twinned crystals .
- Spectroscopy : Assign overlapping signals in NMR using 2D techniques (e.g., COSY, HSQC) for crowded regions (e.g., cyclohexyl CH2) .
Contradictions in Evidence
- While emphasizes NaHSO4-SiO2 for condensation, uses EDCl for amide coupling. Choice depends on substrate solubility and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
